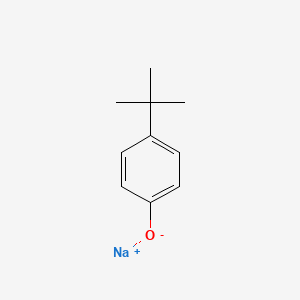
P-tert-Butylphenol sodium salt
Descripción general
Descripción
P-tert-Butylphenol sodium salt is a useful research compound. Its molecular formula is C10H13NaO and its molecular weight is 172.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Industrial Applications
-
Polymer Production
- Epoxy Resins : P-tert-butylphenol sodium salt is used as a curing agent in epoxy resin formulations, improving thermal stability and mechanical properties .
- Phenolic Resins : It serves as an intermediate in the production of phenolic resins, which are widely utilized in adhesives and coatings due to their durability and heat resistance .
-
Lubricants and Additives
- Antioxidant Properties : The compound exhibits excellent antioxidant properties when added to lubricating oils, enhancing their performance under high temperatures and reducing degradation .
- Cutting Fluids : It is incorporated into cutting oils as an additive to improve lubrication and reduce wear during machining processes .
- Food Industry
- Pharmaceutical Applications
Research Applications
This compound has been the subject of various studies focusing on its biological effects and potential health impacts:
- Endocrine Disruption Studies : Research indicates that related compounds may act as endocrine disruptors, affecting hormonal balance in biological systems .
- Toxicology Assessments : Studies have evaluated the toxicity of p-tert-butylphenol derivatives in animal models, assessing their safety profiles for industrial applications .
Table 1: Summary of Applications
| Application Area | Specific Use | Benefits |
|---|---|---|
| Polymer Production | Epoxy and Phenolic Resins | Enhanced thermal stability |
| Lubricants | Cutting Fluids | Reduced wear, improved lubrication |
| Food Industry | Preservative | Prolongs shelf life |
| Pharmaceuticals | Drug Formulations | Compatibility with active ingredients |
Table 2: Toxicological Data
| Study Type | Findings | Reference |
|---|---|---|
| Endocrine Disruption | Potential disruptor effects observed | |
| Animal Toxicity | Varying effects on body weight | |
| Mutagenicity Testing | Generally non-mutagenic |
Case Studies
-
Case Study on Epoxy Resins :
A study demonstrated that incorporating this compound into epoxy formulations significantly improved the thermal stability and mechanical strength of the resulting materials. This enhancement was attributed to the compound's ability to act as a chain stopper during polymerization, controlling molecular weight effectively. -
Lubricant Performance Evaluation :
In a comparative analysis of various antioxidant additives in automotive lubricants, this compound showed superior performance in reducing oxidation rates at elevated temperatures compared to traditional additives.
Propiedades
Número CAS |
5787-50-8 |
|---|---|
Fórmula molecular |
C10H13NaO |
Peso molecular |
172.2 g/mol |
Nombre IUPAC |
sodium;4-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.Na/c1-10(2,3)8-4-6-9(11)7-5-8;/h4-7,11H,1-3H3;/q;+1/p-1 |
Clave InChI |
QDJPHAPWEUQBKS-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)[O-].[Na+] |
Key on ui other cas no. |
5787-50-8 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













